molecular formula C11H27O2PSi B14303633 Trimethylsilyl dibutylphosphinate CAS No. 121934-93-8

Trimethylsilyl dibutylphosphinate

Cat. No.: B14303633
CAS No.: 121934-93-8
M. Wt: 250.39 g/mol
InChI Key: FSMKGWYJKFGKRW-UHFFFAOYSA-N
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Description

Trimethylsilyl dibutylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and two butyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl dibutylphosphinate can be synthesized through the reaction of dibutylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired trimethylsilyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylsilyl dibutylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Trimethylsilyl diphenylphosphinate
  • Trimethylsilyl diethylphosphinate
  • Trimethylsilyl dimethylphosphinate

Uniqueness

Trimethylsilyl dibutylphosphinate is unique due to its specific combination of the trimethylsilyl group and two butyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and as a reagent in specialized chemical syntheses .

Properties

CAS No.

121934-93-8

Molecular Formula

C11H27O2PSi

Molecular Weight

250.39 g/mol

IUPAC Name

dibutylphosphoryloxy(trimethyl)silane

InChI

InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3

InChI Key

FSMKGWYJKFGKRW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)O[Si](C)(C)C

Origin of Product

United States

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